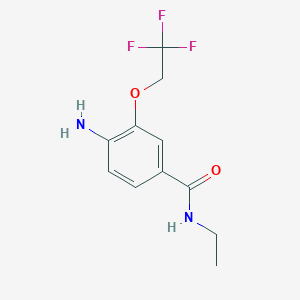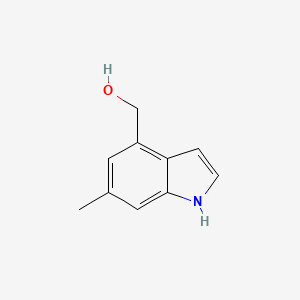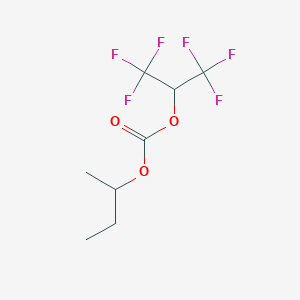
4-amino-N-ethyl-3-(2,2,2-trifluoroethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-amino-N-éthyl-3-(2,2,2-trifluoroéthoxy)benzamide est un composé organique de formule moléculaire C11H13F3N2O2. Il est caractérisé par la présence d'un groupe amino, d'un groupe éthyle et d'un groupe trifluoroéthoxy liés à un noyau benzamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-amino-N-éthyl-3-(2,2,2-trifluoroéthoxy)benzamide implique généralement la réaction de l'acide 4-amino-3-(2,2,2-trifluoroéthoxy)benzoïque avec l'éthylamine. La réaction est effectuée dans des conditions contrôlées, souvent en présence d'un agent de couplage tel que le N,N'-dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison amide.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour l'efficacité, le rendement et la rentabilité. Cela pourrait inclure l'utilisation de réacteurs automatisés, de systèmes à écoulement continu et de techniques de purification avancées pour assurer une pureté élevée et une cohérence du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-amino-N-éthyl-3-(2,2,2-trifluoroéthoxy)benzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitro.
Réduction : Le composé peut être réduit pour former des amines correspondantes.
Substitution : Le groupe trifluoroéthoxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les amines, les thiols) peuvent être utilisés pour les réactions de substitution.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés nitro, tandis que la réduction peut produire des amines primaires ou secondaires.
Applications De Recherche Scientifique
Le 4-amino-N-éthyl-3-(2,2,2-trifluoroéthoxy)benzamide a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans des études impliquant l'inhibition enzymatique et la liaison aux protéines.
Industrie : Le composé peut être utilisé dans la production de produits chimiques et de matériaux spécialisés avec des propriétés uniques.
5. Mécanisme d'action
Le mécanisme d'action du 4-amino-N-éthyl-3-(2,2,2-trifluoroéthoxy)benzamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe trifluoroéthoxy peut améliorer l'affinité de liaison et la spécificité du composé envers ces cibles. Les groupes amino et éthyle peuvent également jouer un rôle dans la modulation de l'activité et de la stabilité du composé.
Mécanisme D'action
The mechanism of action of 4-amino-N-ethyl-3-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity towards these targets. The amino and ethyl groups may also play a role in modulating the compound’s activity and stability.
Comparaison Avec Des Composés Similaires
Composés similaires
4-amino-3-(2,2,2-trifluoroéthoxy)benzamide : Structure similaire mais sans le groupe éthyle.
4-amino-N-[2-(2,2,2-trifluoroéthoxy)éthyl]benzamide : Structure similaire avec un groupe éthyle supplémentaire sur la chaîne latérale amino.
Unicité
Le 4-amino-N-éthyl-3-(2,2,2-trifluoroéthoxy)benzamide est unique en raison de la présence à la fois du groupe éthyle et du groupe trifluoroéthoxy, qui peuvent influencer considérablement ses propriétés chimiques et ses activités biologiques. Ces caractéristiques structurelles peuvent présenter des avantages en termes d'affinité de liaison, de spécificité et de stabilité par rapport à des composés similaires.
Propriétés
Formule moléculaire |
C11H13F3N2O2 |
|---|---|
Poids moléculaire |
262.23 g/mol |
Nom IUPAC |
4-amino-N-ethyl-3-(2,2,2-trifluoroethoxy)benzamide |
InChI |
InChI=1S/C11H13F3N2O2/c1-2-16-10(17)7-3-4-8(15)9(5-7)18-6-11(12,13)14/h3-5H,2,6,15H2,1H3,(H,16,17) |
Clé InChI |
AVOQEZRRQGFGJA-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=CC(=C(C=C1)N)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-2-fluoro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12083271.png)
![2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B12083273.png)

![2-[3-Amino-5-(trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B12083286.png)







![tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)piperidine-1-carboxylate](/img/structure/B12083333.png)
